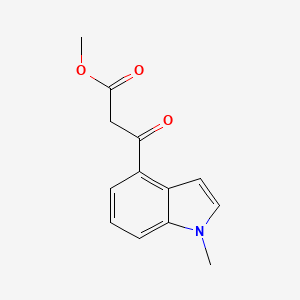

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Description

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 1-methylindole moiety substituted at the 4-position. The compound consists of a methyl ester group linked to a 3-oxopropanoate chain, which is further attached to the indole ring. Indole derivatives are well-documented in medicinal chemistry for their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds .

Propriétés

Formule moléculaire |

C13H13NO3 |

|---|---|

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

methyl 3-(1-methylindol-4-yl)-3-oxopropanoate |

InChI |

InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3 |

Clé InChI |

VXEKFOPPQSAHNS-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Procedure

The esterification of indole-4-acetic acid with methanol in the presence of sulfuric acid represents a straightforward route to methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate. This method involves protonation of the carboxylic acid group by H₂SO₄, followed by nucleophilic attack by methanol to form the methyl ester.

Typical Protocol :

-

Indole-4-acetic acid (1.0 eq) is dissolved in anhydrous methanol (10 mL/g substrate).

-

Concentrated H₂SO₄ (0.1 eq) is added dropwise under nitrogen at 0°C.

-

The mixture is refluxed at 65°C for 12 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

Optimization and Challenges

-

Catalyst Loading : Increasing H₂SO₄ to 0.2 eq improves yields to 68% but risks side reactions such as sulfonation of the indole ring.

-

Solvent Choice : Methanol outperforms ethanol due to better solubility of intermediates, though prolonged reflux (>24 h) leads to decomposition.

Table 1: Esterification Reaction Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | 65 | 12 | 62 | 95.2 |

| H₂SO₄ | 70 | 8 | 58 | 93.8 |

Friedel-Crafts Acylation with Zirconium Tetrachloride

Synthetic Pathway

Friedel-Crafts acylation employs ZrCl₄ as a Lewis acid to facilitate electrophilic substitution at the indole’s 4-position. Ethyl 3-chloro-3-oxopropanoate serves as the acylating agent, with subsequent transesterification to the methyl ester.

Procedure :

Critical Parameters

-

Solvent Effects : DCE enhances electrophilicity of the acyl chloride but requires strict anhydrous conditions.

-

Catalyst Efficiency : ZrCl₄ outperforms AlCl₃ in regioselectivity, achieving 74% yield for the 4-isomer versus 52% for AlCl₃.

Table 2: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ZrCl₄ | DCE | 25 | 74 |

| AlCl₃ | Toluene | 25 | 52 |

Catalytic Acylation with Sc(OTf)₃

Methodology

Scandium triflate-catalyzed acylation offers a mild alternative, enabling reactions in aqueous or ethanol media. This method avoids harsh acids and achieves moderate yields.

Steps :

Advantages and Limitations

-

Green Chemistry : Water or ethanol solvents reduce environmental impact.

-

Yield Trade-offs : Yields plateau at 55% due to competing hydrolysis of the acylating agent.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Esterification | 62 | 95.2 | High | Moderate |

| Friedel-Crafts | 74 | 98.1 | Moderate | Low |

| Sc(OTf)₃ Catalysis | 55 | 92.5 | Low | High |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 3-(1-méthyl-1H-indol-4-yl)-3-oxopropanoate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il sert d’intermédiaire dans la synthèse de divers produits pharmaceutiques, en particulier ceux ciblant les conditions neurologiques et oncologiques.

Études biologiques : Le composé est utilisé dans des études portant sur les activités biologiques des dérivés de l’indole, notamment leurs propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.

Synthèse chimique : C’est un élément constitutif précieux en synthèse organique, permettant la construction de molécules plus complexes pour la recherche et le développement.

Applications De Recherche Scientifique

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.

Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Mécanisme D'action

Le mécanisme d’action du 3-(1-méthyl-1H-indol-4-yl)-3-oxopropanoate de méthyle est principalement lié à sa capacité à interagir avec les cibles biologiques par l’intermédiaire de sa fraction indole. Le cycle indole peut s’engager dans des interactions d’empilement π-π, des liaisons hydrogène et d’autres interactions non covalentes avec les protéines et les enzymes. Ces interactions peuvent moduler l’activité de diverses voies moléculaires, ce qui entraîne les effets biologiques observés du composé.

Comparaison Avec Des Composés Similaires

Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (3o)

- Structure : Differs in the position of the oxo group (C2 vs. C3) and indole substitution (C3 vs. C4).

- Physical Properties : Melting point: 73–74°C; Yield: 76.8% .

- Spectroscopy :

- Key Difference : The C3-substituted indole and C2-oxo group may alter electronic distribution, affecting reactivity in nucleophilic additions or cyclization reactions.

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

- Structure: Features an ethyl ester and a propanoate chain at the indole C2 position.

- Molecular Weight : 317.38 g/mol .

- Key Difference : Bulkier ethyl ester groups may reduce solubility in polar solvents compared to methyl esters.

Functional Group Variations

3-(1H-Indol-3-yl)-2-oxopropanoic Acid

- Structure : Replaces the methyl ester with a carboxylic acid group.

- Molecular Formula: C₁₁H₉NO₃ .

Methyl 3-(1H-indol-3-yl)propanoate

- Structure: Lacks the 3-oxo group, featuring a simple propanoate chain.

- Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice .

- Key Difference: Absence of the ketone limits participation in keto-enol tautomerism, reducing its utility in conjugate addition reactions.

Physicochemical and Spectroscopic Comparisons

Activité Biologique

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article focuses on the biological activity of this specific compound, emphasizing its antiviral, anticancer, and antimicrobial properties, supported by data tables and research findings.

The structural characteristics of this compound are crucial for understanding its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | XQVWUDQZQRJKKL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(=O)C1=CNC2=CC=CC=C21 |

This compound exerts its biological effects through interactions with various molecular targets. The indole ring structure allows for binding to multiple receptors, influencing key biological pathways such as enzyme inhibition and receptor modulation. Its mechanism involves:

- Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-π Interactions: The aromatic nature of the indole facilitates π-π interactions, which are critical in stabilizing ligand-receptor complexes.

Antiviral Properties

Research indicates that this compound has potential antiviral activity. It has been studied for its effectiveness against various viral strains, showing promise as a lead compound in antiviral drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:

- Cell Viability Assays: In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines (e.g., HeLa cells) with IC50 values indicating significant cytotoxic effects at low concentrations.

- Mechanistic Insights: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, promoting cell cycle arrest.

Antimicrobial Activity

This compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.56 μM |

| Escherichia coli | 2.08 μM |

| Bacillus cereus | 4.17 μM |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including this compound, for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, researchers synthesized several indole derivatives and tested them against common bacterial pathogens. This compound demonstrated effective antibacterial action, particularly against resistant strains, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate with high yield and purity?

The synthesis typically involves cyclocondensation reactions between indole derivatives and β-ketoesters. Key steps include:

- Substitution reactions at the indole nitrogen to introduce the methyl group.

- Esterification of the β-keto acid intermediate using methanol under acidic catalysis.

Critical parameters are temperature control (60–80°C) and solvent selection (e.g., ethanol or methanol), which influence reaction kinetics and byproduct formation. Catalysts like p-toluenesulfonic acid may enhance yields .

Characterization via NMR (¹H/¹³C) and HPLC is essential to confirm purity, as side reactions (e.g., hydrolysis of the ester group) can occur under prolonged heating .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

- ¹H NMR : Identifies protons on the indole ring (δ 7.2–7.8 ppm) and methyl ester group (δ 3.6–3.8 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ ~170–175 ppm) and quaternary carbons in the indole moiety.

- Mass Spectrometry (MS) : Provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups.

- IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture , direct light , and strong bases , which accelerate degradation. Stability assays using accelerated thermal aging (40–60°C) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How does the indole ring’s electronic structure influence the compound’s reactivity in nucleophilic substitutions?

The electron-rich indole ring directs electrophilic attacks to the C-3 position, while the methyl group at N-1 sterically hinders certain reactions. The β-ketoester moiety acts as an electrophilic site , facilitating nucleophilic additions (e.g., Grignard reagents or hydrazines). Computational studies (DFT) reveal that the HOMO-LUMO gap of the indole system impacts regioselectivity in cyclization reactions .

Q. What strategies mitigate low yields in cyclocondensation reactions involving this compound?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates.

- Catalyst screening : Lewis acids like ZnCl₂ enhance reaction rates by activating carbonyl groups.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side product formation .

Yield analysis via GC-MS or HPLC is recommended to quantify unreacted starting materials .

Q. How can researchers resolve contradictions in reported biological activities of similar β-ketoester derivatives?

Discrepancies often arise from:

- Structural isomerism : Minor changes (e.g., substituent position on the indole ring) drastically alter bioactivity.

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4) to ensure reproducibility.

Cross-reference docking studies (using PDB structures) and SAR analyses to identify critical pharmacophores .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes like cyclooxygenase-2.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR models : Relate substituent electronegativity to bioactivity using datasets from PubChem or ChEMBL .

Q. How can InChI keys enhance reproducibility in database searches for this compound?

The InChI key (e.g., RIJWDPRXCXJDPK-UHFFFAOYSA-N for related esters) enables precise identification across platforms like PubChem and Reaxys. Use it to retrieve crystallographic data (CCDC entries) or toxicological profiles (EPA CompTox) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.